molecular formula C15H11FN4S B5705302 1-(2-Fluorophenyl)-3-quinoxalin-6-ylthiourea

1-(2-Fluorophenyl)-3-quinoxalin-6-ylthiourea

Cat. No.: B5705302
M. Wt: 298.3 g/mol
InChI Key: WSOQEDPVCQCUNI-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-3-quinoxalin-6-ylthiourea is a chemical compound that belongs to the class of thiourea derivatives It is characterized by the presence of a fluorophenyl group and a quinoxalinyl group attached to a thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluorophenyl)-3-quinoxalin-6-ylthiourea typically involves the reaction of 2-fluoroaniline with quinoxaline-6-carbonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with thiourea to yield the final product. The reaction conditions generally include:

    Solvent: Dichloromethane or chloroform

    Temperature: Room temperature to reflux

    Reaction Time: Several hours to overnight

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluorophenyl)-3-quinoxalin-6-ylthiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.

    Reduction: The quinoxaline ring can be reduced under specific conditions.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an appropriate solvent.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an inert atmosphere.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Sulfonyl derivatives of the thiourea moiety.

    Reduction: Reduced quinoxaline derivatives.

    Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Studied for its potential therapeutic effects, including anticancer and antimicrobial activities.

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-3-quinoxalin-6-ylthiourea is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its thiourea and quinoxaline moieties. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine.

    1-(2-Fluorophenyl)-2-propylamine: An amphetamine derivative with stimulant properties.

    1-(2-Fluorophenyl)piperazine:

Uniqueness

1-(2-Fluorophenyl)-3-quinoxalin-6-ylthiourea is unique due to its combination of a fluorophenyl group and a quinoxalinyl group attached to a thiourea moiety This structural arrangement imparts specific chemical and biological properties that distinguish it from other similar compounds

Properties

IUPAC Name

1-(2-fluorophenyl)-3-quinoxalin-6-ylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN4S/c16-11-3-1-2-4-12(11)20-15(21)19-10-5-6-13-14(9-10)18-8-7-17-13/h1-9H,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSOQEDPVCQCUNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=S)NC2=CC3=NC=CN=C3C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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